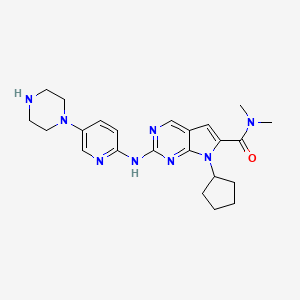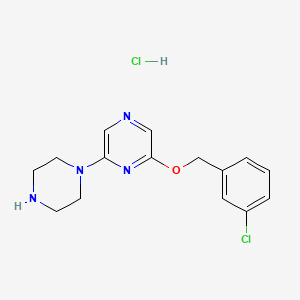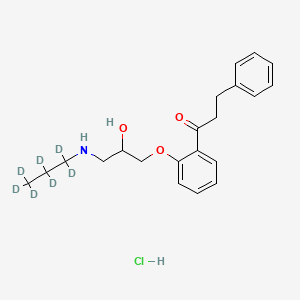
Acalabrutinib
概要
説明
Acalabrutinib is a small molecule inhibitor of Bruton tyrosine kinase, used primarily in the treatment of mantle cell lymphoma, chronic lymphocytic leukemia, and small lymphocytic lymphoma . It is marketed under the brand name Calquence and was developed to be more potent and selective than its predecessor, ibrutinib .
科学的研究の応用
Acalabrutinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of kinase inhibitors.
Biology: Investigated for its role in B-cell receptor signaling pathways.
Industry: Utilized in the development of targeted cancer therapies.
作用機序
アカラブルーチニブは、ブルトンチロシンキナーゼの活性部位にあるシステイン残基と共有結合を形成することで効果を発揮します . この阻害は、下流のシグナル伝達タンパク質の活性化を防ぎ、最終的にB細胞の増殖、移動、ケモタキシス、および接着を阻害します .
類似化合物:
イブルチニブ: 第1世代のブルトンチロシンキナーゼ阻害剤。
ザヌブルーチニブ: もう1つの第2世代のブルトンチロシンキナーゼ阻害剤。
比較: アカラブルーチニブは、イブルチニブと比較してより選択性が高く、オフターゲット効果が少なくなっています . ザヌブルーチニブと比較して、心房細動や高血圧などの有害事象の発生率も低くなっています .
Safety and Hazards
Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with this compound .
将来の方向性
生化学分析
Biochemical Properties
Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This interaction with BTK is crucial for the role of this compound in biochemical reactions. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways .
Cellular Effects
This compound has demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . It inhibits cell proliferation, migration, and activation of NF-κB . It also has effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . This inhibition impairs BCR signaling and activation of NF-KB and inhibits cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a tolerable safety profile, with most adverse events being grade 1/2 severity . The discontinuation rate at 12 months was 22% for the weighted this compound cohort vs 31% for the weighted ibrutinib cohort .
Dosage Effects in Animal Models
In animal models, this compound has shown to be well-tolerated, with biological activity observed in all cohorts
Metabolic Pathways
This compound is metabolized in the liver, primarily by CYP3A enzymes . The metabolic pathways of this compound involve several enzymes and cofactors, and it has been found that this compound and its active metabolite, ACP-5862, can interact with these enzymes .
Transport and Distribution
This compound is administered orally and is absorbed rapidly, with peak plasma concentrations occurring within 0.75 to 1 hour post-dose
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to areas where BTK is present, which includes the cytoplasm where BTK is known to play a role in signal transduction pathways .
準備方法
合成経路と反応条件: アカラブルーチニブは、重要な中間体の形成を含む多段階プロセスによって合成されます。 合成は、4-(8-アミノ-3-(1-ブト-2-イノイルピロリジン-2-イル)イミダゾ[1,5-a]ピラジン-1-イル)-N-(ピリジン-2-イル)ベンゾアミドの調製から始まります . 反応条件は、一般的にアセトニトリルなどの溶媒とリン酸二水素カリウムなどの試薬を使用することを含みます .
工業生産方法: アカラブルーチニブの工業生産には、精製に高速液体クロマトグラフィーを使用した大規模合成が含まれます . プロセスは、高い収量と純度を確保するために最適化されており、厳格な品質管理措置が実施されています .
3. 化学反応解析
反応の種類: アカラブルーチニブは、酸化、還元、置換を含むさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素などの酸化剤を使用します。
還元: 一般的に水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: メトキシアミンなどの求核剤を使用します.
主な生成物: これらの反応から生成される主な生成物には、さまざまな代謝物と安定な付加物が含まれます .
4. 科学研究への応用
アカラブルーチニブは、科学研究において幅広い用途があります。
化学: キナーゼ阻害剤の研究におけるモデル化合物として使用されます。
生物学: B細胞受容体シグナル伝達経路における役割について調査されています。
化学反応の分析
Types of Reactions: Acalabrutinib undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Utilizes nucleophiles like methoxylamine.
Major Products: The major products formed from these reactions include various metabolites and stable adducts .
類似化合物との比較
Ibrutinib: The first-generation Bruton tyrosine kinase inhibitor.
Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor.
Comparison: Acalabrutinib is more selective and has fewer off-target effects compared to ibrutinib . It also demonstrates a lower rate of adverse events such as atrial fibrillation and hypertension compared to zanubrutinib .
This compound stands out due to its improved safety profile and higher selectivity, making it a preferred choice for many patients .
特性
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026209 | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1420477-60-6 | |
| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acalabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACALABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


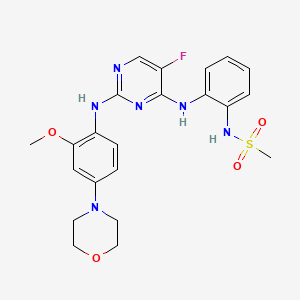

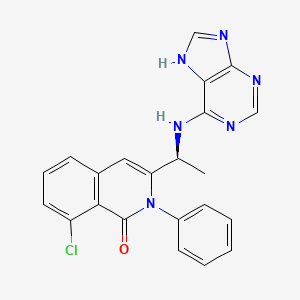
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)
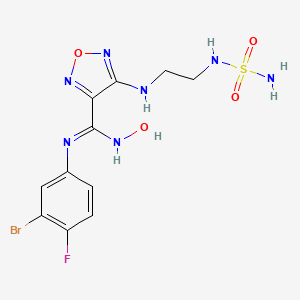
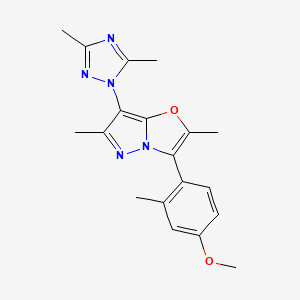

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
